1-Thiazol-4-ylcyclopropanecarbonitrile
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Overview
Description
1-Thiazol-4-ylcyclopropanecarbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2S. It features a thiazole ring attached to a cyclopropane ring with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thiazol-4-ylcyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing a thiazole ring and a nitrile group. The reaction typically requires specific catalysts and conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Thiazol-4-ylcyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-Thiazol-4-ylcyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1-Thiazol-4-ylcyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding. This makes the compound a valuable tool in studying biological processes and developing new therapeutic agents .
Comparison with Similar Compounds
Thiazole: A parent compound with a similar ring structure.
Cyclopropanecarbonitrile: Shares the cyclopropane and nitrile groups but lacks the thiazole ring.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which contain the thiazole ring and exhibit diverse biological activities
Uniqueness: 1-Thiazol-4-ylcyclopropanecarbonitrile is unique due to its combination of a thiazole ring and a cyclopropane ring with a nitrile group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H6N2S |
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Molecular Weight |
150.20 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6N2S/c8-4-7(1-2-7)6-3-10-5-9-6/h3,5H,1-2H2 |
InChI Key |
UHQMGGFWQQLSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CSC=N2 |
Origin of Product |
United States |
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